molecular formula C11H11N3O2S B13616059 Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Cat. No.: B13616059
M. Wt: 249.29 g/mol
InChI Key: FYISBMSLIYQKDX-UHFFFAOYSA-N
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Description

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a mercapto group (-SH) and a phenyl group attached to the triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
  • 3-(((3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is unique due to its specific ester functional group, which can be hydrolyzed to form the corresponding acid. This functional group provides additional reactivity and potential for further chemical modifications compared to similar compounds .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate

InChI

InChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17)

InChI Key

FYISBMSLIYQKDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NNC1=S)C2=CC=CC=C2

Origin of Product

United States

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